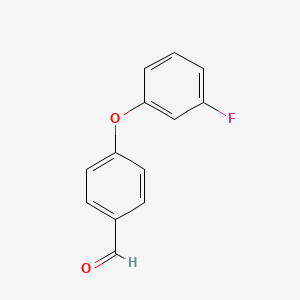

4-(3-Fluorophenoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXVUAHOEWOSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445050 | |

| Record name | 4-(3-fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-29-9 | |

| Record name | 4-(3-fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-fluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Fluorophenoxy)benzaldehyde molecular weight

An In-depth Technical Guide to 4-(3-Fluorophenoxy)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a fluorinated diaryl ether derivative that serves as a highly valuable and versatile intermediate in synthetic chemistry. Its molecular architecture, which features a reactive aldehyde, a stable ether linkage, and a strategically placed fluorine atom, makes it a compelling building block for the development of complex molecules in the pharmaceutical and materials science sectors. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the fluorine atom can enhance crucial properties such as metabolic stability and receptor binding affinity in bioactive compounds. This technical guide offers a comprehensive examination of the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its significant potential as a scaffold in drug discovery and development.

Introduction to this compound

In the landscape of medicinal chemistry, diaryl ether motifs are prevalent structures found in numerous biologically active compounds. The strategic introduction of a fluorine atom into such scaffolds is a widely employed tactic to modulate the electronic and lipophilic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound, with its precise isomeric arrangement, embodies these key structural features.

It is critical to distinguish this compound, CAS No. 939758-29-9 , from its common isomer, 4-fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9). In the specified topic molecule, the phenoxy group is at the 4-position of the benzaldehyde ring, and the fluorine is at the 3-position of that phenoxy ring. This structural nuance is vital for synthetic planning and for understanding its interaction with biological targets. This guide focuses exclusively on the this compound isomer.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are paramount for its application in synthesis. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉FO₂ | [][2] |

| Molecular Weight | 216.21 g/mol | [][3] |

| Monoisotopic Mass | 216.05865 Da | [2][3] |

| CAS Number | 939758-29-9 | [] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Solubility | Soluble in ethanol, acetone, DMSO; insoluble in water | [4] |

| Predicted XlogP | 3.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (δ ≈ 9.8-10.0 ppm) and a complex series of multiplets in the aromatic region (δ ≈ 7.0-8.0 ppm) corresponding to the nine aromatic protons on the two rings.

-

¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the aldehyde carbonyl carbon (δ ≈ 190 ppm) and multiple signals in the aromatic region, with the carbon atoms bonded to fluorine and oxygen showing distinct chemical shifts.

-

¹⁹F NMR: A singlet is expected for the single fluorine atom, providing clear evidence of its presence.

-

FTIR: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-O-C ether stretching bands around 1200-1250 cm⁻¹, and C-F stretching vibrations.

-

Mass Spectrometry: The predicted monoisotopic mass is 216.05865 Da.[2][3] High-resolution mass spectrometry should confirm this exact mass. The predicted m/z for the [M+H]⁺ adduct is 217.06593.[2]

Synthesis and Purification

The most logical and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation.

Retrosynthetic Analysis

The key disconnection is at the diaryl ether bond. This leads to two primary precursors: 4-hydroxybenzaldehyde and an activated 3-fluorophenyl derivative, such as 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene. This approach is advantageous as it utilizes commercially available and relatively inexpensive starting materials.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Ullmann Condensation

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1-Bromo-3-fluorobenzene (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

Procedure:

-

Reactor Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and copper(I) iodide.

-

Causality: Anhydrous conditions and an inert nitrogen atmosphere are crucial to prevent side reactions and deactivation of the copper catalyst. K₂CO₃ acts as the base to deprotonate the phenol, forming the active nucleophile.

-

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. Then, add 1-bromo-3-fluorobenzene via syringe.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction, accelerating the rate of this SNAr-type condensation.

-

-

Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the 4-hydroxybenzaldehyde spot is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Causality: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.

-

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated brine solution.

-

Causality: Washing with brine helps to remove residual water from the organic layer and break up any emulsions.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Workflow

The crude product obtained is typically a brown oil or solid which requires purification.

Protocol: Flash Column Chromatography

-

Adsorbent: Slurry pack a glass column with silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once dry, load this solid onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and analyze by TLC.

-

Causality: The polarity gradient allows for the separation of the non-polar starting materials and byproducts from the more polar desired product.

-

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

Sources

Introduction: The Strategic Importance of 4-(3-Fluorophenoxy)benzaldehyde

An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenoxy)benzaldehyde

This compound is a sophisticated chemical intermediate, recognized for its critical role in the development of high-value molecules within the pharmaceutical and agrochemical sectors. Its diaryl ether structure, combined with the reactive aldehyde functionality and the strategic placement of a fluorine atom, makes it a versatile building block. The fluorine substituent, in particular, is often introduced to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its overall efficacy and pharmacokinetic profile. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: The Ullmann Condensation for C-O Bond Formation

The most established and industrially relevant approach to constructing the diaryl ether linkage in this compound is the Ullmann condensation. This copper-catalyzed cross-coupling reaction is a cornerstone of diaryl ether synthesis, valued for its reliability and adaptability.[1][2] The reaction fundamentally involves the coupling of an aryl halide with a phenol, typically in the presence of a copper catalyst and a base at elevated temperatures.[1]

Mechanistic Rationale

The Ullmann reaction proceeds through a copper-catalyzed cycle. While the precise mechanism can vary depending on the specific reactants and conditions, a generally accepted pathway involves:

-

Formation of a Copper Phenoxide: The base deprotonates the phenol, which then coordinates with the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The desired diaryl ether is formed, regenerating the Cu(I) catalyst.

The choice of a high-boiling, polar aprotic solvent (e.g., DMF, NMP, DMSO) is critical. These solvents effectively dissolve the reactants and help to stabilize the charged intermediates in the catalytic cycle, facilitating the reaction which often requires high temperatures to proceed efficiently.[1][3]

Synthetic Variation 1: Direct Coupling of 3-Fluorophenol and an Activated 4-Halobenzaldehyde

This is the most direct approach, where 3-fluorophenol is coupled with an activated aryl halide like 4-fluorobenzaldehyde or 4-chlorobenzaldehyde. The electron-withdrawing nature of the aldehyde group on the benzaldehyde ring activates the halide for nucleophilic aromatic substitution, making this reaction feasible.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]

- 3. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

Technical Guide: Structural Elucidation of 4-(3-Fluorophenoxy)benzaldehyde via 1H NMR

Executive Summary & Pharmacophore Context

4-(3-Fluorophenoxy)benzaldehyde represents a privileged scaffold in medicinal chemistry, frequently utilized as a fragment in the design of kinase inhibitors (e.g., c-Met, VEGFR) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The diaryl ether linkage provides conformational flexibility, while the meta-fluorine substitution modulates metabolic stability and lipophilicity (

This guide provides a rigorous analysis of the

Experimental Protocol: Sample Preparation & Acquisition

To ensure spectral fidelity and reproducibility, the following protocol is recommended. This minimizes solvent effects that can obscure fine hyperfine splitting caused by

Standard Operating Procedure (SOP)

| Parameter | Specification | Rationale |

| Solvent | Chloroform- | Standard for non-polar aromatics; minimizes viscosity broadening compared to DMSO- |

| Concentration | 10–15 mg in 0.6 mL | Optimal S/N ratio for |

| Reference | TMS (0.00 ppm) | Essential for precise chemical shift calibration.[1] |

| Pulse Sequence | zg30 (Bruker) / s2pul (Varian) | 30° pulse angle ensures rapid relaxation for integration accuracy.[1] |

| Transients | 16–64 scans | Sufficient to resolve low-intensity |

| Acquisition Time | > 3.0 seconds | Critical to resolve small |

Spectral Analysis: The "Fingerprint" Breakdown

The spectrum is divided into three distinct zones.[2] The integration ratio must be strictly 1:2:2:1:1:1:1 (Total 9H).

Zone A: The Aldehyde (9.8 – 10.0 ppm)

-

Signal: Singlet (

).[3][4] -

Shift:

9.92 ppm (typical in -

Diagnostic Value: This peak confirms the oxidation state of the carbonyl. A shift < 9.5 ppm suggests contamination with the alcohol (reduction product), while a broad singlet > 10.5 ppm suggests the carboxylic acid (oxidation byproduct).

Zone B: The Benzaldehyde Ring (Ring A)

This ring exhibits a classic AA'BB' splitting pattern, characteristic of para-disubstituted benzenes with disparate electronic environments (electron-withdrawing carbonyl vs. electron-donating oxygen).[1]

-

Protons Ortho to Carbonyl (H-2', H-6'):

-

Shift:

7.85 ppm. -

Multiplicity: Pseudo-doublet (

). -

Coupling:

Hz (Ortho coupling to H-3'/H-5'). -

Electronic Effect: Deshielded by the magnetic anisotropy of the C=O bond.

-

-

Protons Ortho to Ether Oxygen (H-3', H-5'):

-

Shift:

7.08 ppm. -

Multiplicity: Pseudo-doublet (

). -

Coupling:

Hz.[5] -

Electronic Effect: Shielded by the mesomeric (+M) donation of the ether oxygen.

-

Zone C: The 3-Fluorophenyl Ring (Ring B)[1]

This is the most complex region due to Heteronuclear Spin-Spin Coupling with

-

H-5 (Meta to F, Meta to O):

-

Shift:

~7.30 ppm. -

Pattern: Triplet of doublets (

) or Multiplet. -

Coupling: Large

(~8 Hz) and distinct

-

-

H-2, H-4, H-6 (The "Upfield Cluster"):

-

Shift:

6.70 – 6.90 ppm.[1] -

Complexity: Overlapping multiplets.

-

H-2 (Ortho to F, Ortho to O): Appears as a doublet of triplets (

).[4] High coupling to F ( -

H-4 (Ortho to F, Para to O): Distinct doublet of doublets (

) or multiplet. -

H-6 (Para to F, Ortho to O): Broadened doublet or multiplet due to smaller

coupling.

-

Visualization: Assignment Logic & Workflow

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct signals (Aldehyde) to the complex coupled regions.

Caption: Logical workflow for structural assignment. Zone C requires careful analysis of J-coupling constants due to Fluorine influence.

Advanced Verification: F and 2D NMR

For definitive characterization in a drug development context, 1D

F NMR (Non-decoupled)

-

Expected Shift:

-111.0 to -113.0 ppm (relative to -

Pattern: Multiplet (specifically a quartet of doublets or similar complex pattern) reflecting the reciprocal coupling to H-2, H-4, H-5, and H-6.

-

Utility: If multiple fluorine peaks appear, it indicates regioisomeric impurities (e.g., 2-fluoro or 4-fluoro isomers from the starting material).

H- H COSY (Correlation Spectroscopy)

Use COSY to disentangle the fluorophenyl ring:

-

H-5 (7.3 ppm) will show strong cross-peaks with H-4 and H-6 (6.7–6.9 ppm).[1]

-

H-2 will typically show weak or no cross-peaks if H-3 is substituted by Fluorine and H-1 is the ether linkage, making it an isolated spin system in terms of strong vicinal coupling (depending on exact resolution of meta-coupling).[1]

Troubleshooting: Common Impurities

In the synthesis (typically

| Impurity Signal | Chemical Shift | Origin |

| Broad Singlet | ~5.0 – 6.0 ppm | Unreacted Phenol (-OH) |

| Singlet | ~2.1 ppm (Acetone) | Recrystallization Solvent Residue |

| Singlet | ~9.8 ppm (shifted) | 4-Fluorobenzaldehyde (Starting Material) |

| Multiplet | ~7.2 – 7.5 ppm | Diphenyl Ether byproducts (bis-substitution) |

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AA'BB' systems and substituent effects).

-

Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] [Link] (Verified source for 19F-1H coupling constants).[1]

-

National Institute of Advanced Industrial Science and Technology (AIST) . (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for analogous benzaldehyde and fluoro-ether spectra).[1]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Definitive guide on J_HF coupling magnitudes).

Sources

Technical Guide: Stability & Storage of 4-(3-Fluorophenoxy)benzaldehyde

This guide serves as a technical reference for the stability, storage, and handling of 4-(3-Fluorophenoxy)benzaldehyde . It is designed for medicinal chemists and process development scientists who require precise protocols to maintain the integrity of this high-value intermediate.

CAS Number: 939758-29-9 Formula: C₁₃H₉FO₂ Molecular Weight: 216.21 g/mol Primary Application: Intermediate for sodium channel modulators, pyrethroids, and bioactive semicarbazones.

Executive Summary: The "Aldehyde Paradox"

This compound is a structural hybrid of a robust ether linkage and a labile aldehyde moiety. While the fluorophenoxy ether backbone is chemically inert under standard conditions, the aldehyde group at the para-position renders the molecule highly susceptible to radical-mediated autoxidation .

Critical Insight: The presence of the electron-withdrawing fluorine atom on the meta-position of the phenoxy ring slightly deactivates the ether oxygen, but it does not protect the distal aldehyde from aerobic oxidation. Consequently, improper storage leads to the rapid accumulation of 4-(3-fluorophenoxy)benzoic acid , a difficult-to-remove impurity that can quench downstream nucleophiles (e.g., amines, grignards).

Stability Profile & Degradation Mechanism

The Autoxidation Pathway

The primary degradation vector is the conversion of the formyl group (-CHO) to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen. This is a radical chain reaction accelerated by light (UV) and trace metal ions.

Mechanism Description:

-

Initiation: A photon or trace radical abstracts the formyl hydrogen, creating an acyl radical.

-

Propagation: The acyl radical reacts with O₂ to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule, propagating the chain and forming a peracid intermediate.

-

Termination/Conversion: The peracid reacts with a second molecule of aldehyde (Baeyer-Villiger type redox) to yield two molecules of the corresponding benzoic acid.

Visualization: Autoxidation Cascade

The following diagram illustrates the radical chain reaction that degrades your sample.

Figure 1: Radical-mediated autoxidation pathway converting the aldehyde to its benzoic acid derivative.

Storage Protocol: The "Gold Standard"

Given the high cost of this intermediate (often >$200/gram for high purity), a "use-and-toss" approach is economically unviable. The following protocol ensures shelf-life extension from weeks to 12+ months.

Environmental Conditions

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C | Lowers the kinetic energy of molecules, significantly slowing the rate of radical propagation (Arrhenius equation). |

| Atmosphere | Inert (Argon) | Argon is heavier than air and forms a "blanket" over the substance. Nitrogen is acceptable but less effective for frequently opened vials. |

| Light | Dark / Amber | UV light promotes the |

| State | Solid/Oil | If the compound is an oil (common for impure fractions), it has higher O₂ permeability than the crystalline solid. Store oils strictly under Argon. |

The "Aliquoting" Strategy

Repeated freeze-thaw cycles and exposure to air during weighing are the leading causes of degradation.

Protocol:

-

Upon Receipt: Analyze purity (H-NMR) immediately.

-

Aliquot: Inside a fume hood (or glovebox if available), divide the bulk material into single-use glass vials (e.g., 100mg, 500mg units).

-

Seal: Purge each vial with Argon for 30 seconds, cap tightly with a Teflon-lined septum, and wrap with Parafilm.

-

Store: Place vials in a secondary container (desiccator) at 4°C.

Visualization: Storage Workflow

Figure 2: Decision tree for handling incoming material to maximize longevity.

Quality Control & Impurity Detection

Before using stored material in a synthesis, you must validate its integrity. The oxidation product (acid) is often invisible to the naked eye until it crystallizes out of an oil.

1H-NMR Validation

-

Aldehyde Peak: Look for the diagnostic singlet at ~9.9 - 10.0 ppm .

-

Impurity Peak: The carboxylic acid proton (COOH) appears as a broad singlet at ~11.0 - 13.0 ppm .

-

Quantification: Integrate the aldehyde proton (1H) vs. the acid proton (1H).

-

Calculation: % Purity =

.

-

TLC Monitoring

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

-

Observation:

-

Aldehyde: Higher R_f (moves faster, less polar).

-

Acid: Low R_f (often streaks near the baseline due to H-bonding with silica).

-

Handling & Safety

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Nitrile gloves and safety glasses are mandatory. The fluorinated ether moiety increases lipophilicity, potentially enhancing skin absorption relative to unsubstituted benzaldehyde.

-

Spill Cleanup: Absorb with inert material (vermiculite). Do not use paper towels for large spills of aldehydes as they can theoretically heat up (rare but possible with autoxidation).

-

Disposal: Dispose of as organic waste (halogenated).

References

-

PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

-

Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews. [Link](Foundational text on aldehyde autoxidation mechanisms).

Sources

Methodological & Application

Application Note: Bioactive Scaffold Synthesis from 4-(3-Fluorophenoxy)benzaldehyde

Abstract

This technical guide details the synthetic utility of 4-(3-Fluorophenoxy)benzaldehyde (CAS: 79669-49-1) as a "privileged scaffold" precursor in drug discovery. The 3-fluorophenoxy moiety serves as a metabolic anchor, improving lipophilicity and blocking metabolic hotspots, while the aldehyde functionality offers a versatile handle for divergent synthesis. This note provides three validated protocols for converting this intermediate into high-value bioactive motifs: secondary amines (kinase inhibitor "tails"), benzimidazoles (antimicrobial/anticancer cores), and cinnamic acids (metabolic modulators).[1]

Introduction: The Strategic Value of the Fluorophenoxy Scaffold

In modern medicinal chemistry, the diaryl ether motif is ubiquitous, appearing in kinase inhibitors (e.g., Ibrutinib analogs), pyrethroids, and antimicrobial agents.[1] The specific inclusion of a fluorine atom at the 3-position of the phenoxy ring confers distinct advantages:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism (P450 hydroxylation) at the vulnerable meta-position.

-

Conformational Locking: The fluorine atom influences the twist angle of the ether linkage, potentially favoring bioactive conformations.

-

Lipophilicity Modulation: It increases logP, facilitating membrane permeability without the steric bulk of a chlorine or methyl group.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

Compound: this compound[2]

-

Molecular Weight: 216.21 g/mol [1]

-

Appearance: Clear to pale yellow oil or low-melting solid.

-

Reactivity: The aldehyde is activated for nucleophilic addition due to the electron-withdrawing nature of the para-phenoxy system relative to a simple alkyl group.

Synthetic Pathways & Logic

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

Figure 1: Divergent synthetic workflows starting from this compound.

Validated Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Kinase Inhibitor "Tail" Motifs)

Objective: To synthesize N-(4-(3-fluorophenoxy)benzyl)morpholine. This represents a generic "tail" structure found in many EGFR and BTK inhibitors, where the amine solubilizes the drug.

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ to prevent direct reduction of the aldehyde before imine formation.

Materials:

-

This compound (1.0 eq)[1]

-

Morpholine (1.2 eq)[1]

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Acetic Acid (catalytic, 1-2 drops)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve this compound (216 mg, 1.0 mmol) in DCM (5 mL).

-

Add Morpholine (105 µL, 1.2 mmol) and catalytic Acetic Acid. Stir at room temperature (RT) for 30 minutes under Nitrogen. Checkpoint: Solution may become slightly warm.[1]

-

Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1).[1] The aldehyde spot (Rf ~0.6) should disappear; a new polar amine spot (Rf ~0.2) will appear.

-

-

Workup: Quench with saturated NaHCO₃ solution (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 85–92% as a pale yellow oil.

Protocol B: Oxidative Cyclization to 2-Aryl Benzimidazoles

Objective: To synthesize 2-(4-(3-fluorophenoxy)phenyl)-1H-benzimidazole. Benzimidazoles are privileged pharmacophores in anti-infective and anticancer therapy [1].

Mechanism: Condensation of the aldehyde with a diamine to form a Schiff base, followed by intramolecular cyclization and oxidative dehydrogenation.

Materials:

-

This compound (1.0 eq)[1]

-

o-Phenylenediamine (1.0 eq)[1]

-

Sodium metabisulfite (Na₂S₂O₅) (1.0 eq) (Oxidant)[1]

-

DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

-

Mixing: Dissolve this compound (1.0 mmol) and o-phenylenediamine (108 mg, 1.0 mmol) in DMF (3 mL).

-

Oxidant Addition: Add Na₂S₂O₅ (190 mg, 1.0 mmol).

-

Reflux: Heat the mixture to 100°C for 4 hours.

-

Why: High temperature is required to drive the oxidative aromatization of the intermediate benzodihydroimidazole.

-

-

Precipitation: Cool the mixture to RT and pour into crushed ice/water (20 mL). The product typically precipitates as a solid.

-

Filtration: Filter the solid, wash with cold water, and dry.

-

Recrystallization: Recrystallize from Ethanol/Water.

Data Specification (Expected):

| Property | Value |

|---|---|

| Appearance | Off-white to tan solid |

| Melting Point | 210–215°C (Estimated) |

| 1H NMR Diagnostic | Doublet at ~8.1 ppm (2H) corresponding to the benzaldehyde ring protons ortho to the imidazole. |

Analytical Data & Troubleshooting

NMR Interpretation Guide

When analyzing products derived from this aldehyde, the 3-fluorophenoxy splitting pattern is distinct and serves as an internal validation check.

-

1H NMR (CDCl₃, 400 MHz):

-

Aldehyde proton (CHO): Singlet at ~9.9 ppm.

-

Phenoxy Ring (3-F substituted): Look for a complex multiplet region at 6.7–7.4 ppm. The proton ortho to the fluorine and oxygen usually appears as a distinct doublet of doublets (dt) due to H-F coupling (

Hz). -

Central Ring: Two doublets (AA'BB' system) at ~7.1 ppm and ~7.9 ppm.

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Incomplete imine formation before reduction. | Use a drying agent (MgSO₄) during the imine formation step or extend time before adding STAB. |

| Sticky Solid (Protocol B) | DMF retention. | Wash the precipitate thoroughly with water; recrystallize from EtOH to remove DMF traces. |

| No Reaction | Aldehyde oxidation (impurity). | Check the starting material by IR (1690 cm⁻¹ for C=O). If broad OH stretch exists, purify aldehyde before use. |

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Fluorine Safety: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent auto-oxidation to the benzoic acid.

References

-

Benzimidazole Synthesis: Bahrami, K., et al.[3][4] "A simple and efficient procedure for the synthesis of substituted benzimidazoles..." Synthesis, 2007.[3][5]

-

Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996.

-

Bioactive Scaffolds: "Design and synthesis of bioactive molecules."[6] Beilstein J. Org. Chem., 2020.[7][3][8] [1]

-

Kinase Inhibitor Chemistry: "Discovery of N-(3-fluorophenyl)... Aurora kinase B inhibitor."[1][9] Eur. J. Med. Chem., 2025.[9]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: 4-(3-Fluorophenoxy)benzaldehyde as a Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents

Introduction: The Rationale for a New Scaffold

Inflammation is a fundamental biological process essential for host defense; however, its dysregulation underlies a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The therapeutic landscape, while populated by effective nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics, is continually challenged by issues of side effects and non-responders, necessitating a persistent search for novel chemical entities.[2]

Within medicinal chemistry, the diaryl ether (DE) motif is recognized as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3][4] This structure is prevalent in numerous bioactive compounds, with derivatives demonstrating a wide spectrum of activities, including potent anti-inflammatory effects.[3][4]

This application note introduces 4-(3-Fluorophenoxy)benzaldehyde as a strategic starting material for generating libraries of novel anti-inflammatory candidates. The rationale for its selection is threefold:

-

The Diaryl Ether Core: Provides a validated structural foundation for anti-inflammatory activity.[3]

-

The Benzaldehyde Functionality: The aldehyde group serves as a versatile chemical handle for a wide range of synthetic transformations, allowing for the rapid generation of diverse derivatives (e.g., Schiff bases, chalcones, hydrazones).

-

The Fluorine Substituent: The strategic placement of a fluorine atom can significantly enhance drug-like properties, including metabolic stability, membrane permeability, and binding affinity, a common strategy in modern drug design.[5]

This guide provides a comprehensive framework for synthesizing, screening, and characterizing new chemical entities derived from this compound, guiding researchers from initial compound design to preliminary mechanism of action studies.

Part 1: Synthetic Strategy & Library Design

The primary strategic advantage of this compound is the reactivity of its aldehyde group. This allows for the straightforward synthesis of a diverse library of compounds through well-established chemical reactions. By reacting the parent aldehyde with various primary amines, hydrazines, or activated methylene compounds, one can explore a vast chemical space to identify structure-activity relationships (SAR).

Caption: General synthetic workflow for diversifying the this compound scaffold.

Part 2: Exemplary Synthesis Protocol: Schiff Base Derivative

Schiff bases (imines) are a class of compounds that have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[6] The following protocol details a general, reliable method for synthesizing a Schiff base derivative from this compound.

Protocol 2.1: Synthesis of a Schiff Base Derivative (e.g., with 4-Aminophenol)

Causality: This reaction is a classic acid-catalyzed condensation. The acidic environment protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration step drives the reaction to completion.

Materials:

-

This compound (1.0 eq)

-

4-Aminophenol (1.0 eq)

-

Ethanol (or Methanol), anhydrous

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol in a round-bottom flask.

-

In a separate beaker, dissolve 4-aminophenol (1.0 eq) in ethanol, warming gently if necessary.

-

Add the 4-aminophenol solution to the aldehyde solution with stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.

-

If precipitation occurs, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy). The formation of the imine bond (C=N) can be confirmed by the disappearance of the aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum and the appearance of a new imine carbon signal in the ¹³C NMR spectrum.

Part 3: In Vitro Screening Cascade for Anti-Inflammatory Activity

A tiered approach is recommended to efficiently screen the synthesized library of compounds. This cascade progresses from simple, high-throughput assays to more complex, mechanism-focused cell-based models.[7]

Tier 1: Primary Screening - Inhibition of Protein Denaturation

Scientific Rationale: Denaturation of tissue proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[2] The ability of a compound to prevent heat-induced protein denaturation is a simple and effective preliminary indicator of anti-inflammatory potential.[8] This assay serves as a rapid, cost-effective first pass for a large number of compounds.

Protocol 3.1: Bovine Serum Albumin (BSA) Denaturation Assay [2]

Materials:

-

Bovine Serum Albumin (BSA), 5% w/v solution

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Synthesized test compounds (dissolved in DMSO, various concentrations)

-

Diclofenac Sodium (as a positive control)

-

96-well plate, spectrophotometer

Procedure:

-

Prepare test solutions: Create a dilution series for each test compound and the diclofenac control (e.g., 10, 50, 100, 250, 500 µg/mL).

-

To each well of a 96-well plate, add 150 µL of 5% w/v BSA solution.

-

Add 10 µL of the respective test compound dilution or control. For the vehicle control, add 10 µL of DMSO.

-

Incubate the plate at 37°C for 20 minutes.

-

Induce denaturation by heating the plate in a water bath at 72°C for 5 minutes.

-

Cool the plate to room temperature.

-

Measure the absorbance (turbidity) of each well at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

Tier 2: Cell-Based Efficacy & Cytotoxicity

Scientific Rationale: Compounds that pass primary screening must be evaluated in a more biologically relevant system. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for studying inflammation.[9] LPS activates these cells to produce inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10] It is critical to first assess cytotoxicity to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.

Protocol 3.2: Cytotoxicity Assessment (MTT Assay)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance. Determine the concentration at which cell viability is significantly reduced.

Protocol 3.3: Nitric Oxide (NO) Production Measurement (Griess Assay) [10]

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

-

Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production for each compound concentration.

Tier 3: Mechanism of Action (MoA) Elucidation

Scientific Rationale: Promising compounds should be investigated further to understand their mechanism of action. Many anti-inflammatory agents work by inhibiting key signaling pathways like Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK), which control the transcription of pro-inflammatory genes.[11][12] Measuring the production of key cytokines like TNF-α and IL-6 provides direct evidence of this inhibition.

Caption: Simplified LPS-induced NF-κB signaling pathway, a common target for anti-inflammatory drugs.

Protocol 3.4: Quantification of Pro-inflammatory Cytokines (ELISA) [9][11]

Procedure:

-

Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in Protocol 3.3.

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's instructions for the specific ELISA kit, which typically involves incubating the supernatant in antibody-coated plates, adding detection antibodies, and measuring a colorimetric change.

-

Calculate the reduction in cytokine production compared to the LPS-only control.

Part 4: Data Presentation & Interpretation

For effective comparison, the results from the screening cascade should be summarized in a clear, tabular format. The goal is to identify compounds with a high therapeutic index (high potency, low cytotoxicity).

Table 1: Hypothetical Screening Data for this compound Derivatives

| Compound ID | % Inhibition of BSA Denaturation (at 100 µg/mL) | Cell Viability (at 50 µM) | NO Production IC₅₀ (µM) | TNF-α Inhibition (at IC₅₀) |

| FPD-001 | 65.2% | 98% | 15.4 | 68% |

| FPD-002 | 78.9% | 95% | 8.7 | 75% |

| FPD-003 | 45.1% | 99% | > 50 | 21% |

| FPD-004 | 82.5% | 65% | 12.1 | Not determined (Cytotoxic) |

| Diclofenac | 85.0% | 92% | 18.2 | 65% |

Interpretation: In this hypothetical dataset, FPD-002 emerges as the most promising lead candidate. It shows strong activity in the primary screen, a potent IC₅₀ for NO inhibition, significant reduction of a key pro-inflammatory cytokine, and minimal cytotoxicity at its effective concentration. FPD-004, despite its high primary activity, would be deprioritized due to its cytotoxicity.

Part 5: Conceptual Framework for In Vivo Validation

A compound that demonstrates significant and non-toxic in vitro activity must ultimately be tested in a living system.[13] The carrageenan-induced paw edema model in rodents is a classical and highly predictive acute inflammation model used in the preclinical evaluation of anti-inflammatory drugs.[14][15]

Model Principle:

-

Induction: A sub-plantar injection of carrageenan (an irritant) into the paw of a rat or mouse initiates an acute inflammatory response.[14]

-

Phases of Inflammation: The resulting edema develops in phases. The early phase involves the release of histamine and serotonin, while the later phase (3-5 hours post-injection) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[14]

-

Evaluation: The test compound is administered (typically orally or intraperitoneally) prior to the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer.

-

Endpoint: A significant reduction in paw volume in the treated group compared to the vehicle control group indicates in vivo anti-inflammatory activity.

A successful outcome in this model provides strong validation for the therapeutic potential of a lead compound derived from the this compound scaffold.

References

- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.

- Benchchem. (n.d.). 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde | 1021233-15-7.

- MDPI. (n.d.). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives.

- PubMed Central. (n.d.). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice.

- PubMed Central. (2022, May 10). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides.

- MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.

- ResearchGate. (2025, August 6). Anti-inflammatory Activity of Naturally Occuring Diarylheptanoids - A Review.

- PubMed Central. (2021, September 13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.

- PubMed Central. (n.d.). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells.

- DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.

- PubMed. (n.d.). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Exploring the Biological Activity: 3-(Trifluoromethyl)benzaldehyde in Disease Treatment and Biological Research.

- PubMed Central. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.

- INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- PubMed. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.

- PubMed. (2020, September 16). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.

- PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.

- ResearchGate. (2025, August 7). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde | Request PDF.

- MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers.

- Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

- RSC Publishing. (n.d.). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives.

- ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents.

- ACS Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry.

- MDPI. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.

- NIH. (2013, February 13). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase.

- SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde | 1021233-15-7 | Benchchem [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpras.com [ijpras.com]

- 15. scielo.br [scielo.br]

Application Note: Synthesis of a Novel Fluorinated Stilbene Analog via Wittig Reaction with 4-(3-Fluorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of a fluorinated stilbene analog, specifically (E)-1-(3-fluorophenoxy)-4-styrylbenzene, utilizing the Wittig reaction. The procedure employs 4-(3-Fluorophenoxy)benzaldehyde and benzyltriphenylphosphonium chloride as key starting materials. This document offers a comprehensive guide for researchers engaged in the synthesis of novel stilbene derivatives, which are a class of compounds with significant therapeutic potential. The protocol herein is presented with in-depth explanations of the underlying chemical principles, troubleshooting guidance, and expected outcomes to ensure successful replication and adaptation in a laboratory setting.

Introduction: The Therapeutic Promise of Stilbene Scaffolds

Stilbene derivatives represent a privileged scaffold in medicinal chemistry, with resveratrol being the most prominent natural example. These compounds have garnered significant attention for their diverse pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate metabolic stability, bioavailability, and binding affinity. The target molecule, a stilbene analog featuring a 3-fluorophenoxy moiety, is a novel compound designed to explore the impact of this substitution on the biological profile of the stilbene core.

The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds.[5] Its reliability and functional group tolerance make it an ideal method for the synthesis of complex alkenes, such as the stilbene derivatives discussed here.[6] This application note will detail the practical execution of a Wittig reaction to synthesize a novel fluorinated stilbene analog, providing a valuable tool for researchers in drug discovery and development.

Reaction Scheme

The overall reaction for the synthesis of (E)-1-(3-fluorophenoxy)-4-styrylbenzene is depicted below:

Physicochemical Properties of Key Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₁₃H₉FO₂ | ~216.21 | Not available | Assumed solid |

| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | ~298 | White to off-white solid |

| Sodium Hydroxide | NaOH | 40.00 | 318 | White solid |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | Colorless liquid |

Note: The physicochemical data for this compound is estimated based on the similar compound 4-fluoro-3-phenoxybenzaldehyde.[7]

Experimental Protocol

This protocol is adapted from established procedures for the Wittig reaction involving aromatic aldehydes.[8][9]

Materials:

-

This compound (1.0 eq)

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

Sodium Hydroxide (NaOH), 10 M aqueous solution

-

Dichloromethane (CH₂Cl₂), reagent grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol, absolute

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).

-

Solvent Addition: Add 20 mL of dichloromethane to the flask. Stir the mixture at room temperature until the solids are fully dissolved.

-

Base Addition: While stirring vigorously, slowly add 10 mL of a 10 M aqueous sodium hydroxide solution to the reaction mixture. The addition should be done dropwise over 10-15 minutes. An exothermic reaction and a color change to yellow or orange are typically observed, indicating the formation of the phosphorus ylide.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 40 °C). Maintain the reflux for 1 hour, continuing the vigorous stirring to ensure proper mixing of the biphasic system.

-

Work-up: After 1 hour, cool the reaction mixture to room temperature. Transfer the mixture to a 100 mL separatory funnel.

-

Extraction: Add 20 mL of water to the separatory funnel. Shake the funnel vigorously and allow the layers to separate. The organic layer (dichloromethane) contains the product.

-

Washing: Separate the organic layer and wash it sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, a mixture of the desired stilbene and triphenylphosphine oxide, can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the trans-stilbene product.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

-

Characterization: Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism and Workflow

The Wittig reaction proceeds through a series of well-defined steps, initiated by the deprotonation of the phosphonium salt to form a phosphorus ylide. This ylide then attacks the carbonyl carbon of the aldehyde, leading to a betaine intermediate which subsequently forms a four-membered oxaphosphetane ring. This ring then collapses to yield the alkene and triphenylphosphine oxide.[5]

Figure 1: The Wittig reaction mechanism.

The experimental workflow is summarized in the following diagram:

Figure 2: Experimental workflow for the synthesis.

Troubleshooting and Key Considerations

-

Low Yield:

-

Incomplete Ylide Formation: Ensure the sodium hydroxide solution is of the correct concentration and added slowly to the vigorously stirred mixture.

-

Side Reactions: The aldehyde may undergo self-condensation (Cannizzaro reaction) under strong basic conditions. Minimizing the reaction time and maintaining a moderate temperature can mitigate this.

-

Steric Hindrance: While less of a concern with benzaldehyde derivatives, highly substituted aldehydes or phosphonium salts can lead to lower yields.[10]

-

-

Formation of Z-isomer: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) tend to give the E-alkene, while non-stabilized ylides often yield the Z-alkene.[8] The benzylide used in this protocol is considered semi-stabilized, generally favoring the formation of the more thermodynamically stable E-isomer. The presence of lithium salts can also affect stereoselectivity.[10]

-

Purification Challenges: Triphenylphosphine oxide can sometimes be difficult to separate from the desired product. Multiple recrystallizations or column chromatography may be necessary for high purity.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a novel fluorinated stilbene analog using the Wittig reaction. By following the outlined procedures and considering the key experimental parameters, researchers can reliably synthesize this and similar compounds for further investigation in drug discovery programs. The inherent versatility of the Wittig reaction allows for the generation of a diverse library of stilbene derivatives, paving the way for the development of new therapeutic agents with enhanced pharmacological profiles.

References

- University of Colorado, Boulder. "WITTIG SYNTHESIS OF TRANS-STILBENE." Accessed January 26, 2024.

- University of California, Irvine. "Experiment 8: Wittig Reaction." Accessed January 26, 2024.

- McMurry, J. Organic Chemistry. 9th ed., Cengage Learning, 2015.

- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.

- Bergdahl, M., et al. "A Highly Versatile One-Pot Aqueous Wittig Reaction.

- Mlakić, M., et al. "Synthesis of new heterocyclic resveratrol analogues in milli- and microreactors: intensification of the Wittig reaction." Reaction Chemistry & Engineering, vol. 7, no. 10, 2022, pp. 2225-2236.

- Odinity. "Wittig Synthesis of Alkenes." Accessed January 26, 2024.

- Wikipedia. "Wittig reaction." Accessed January 26, 2024.

- Google Patents.

- National Center for Biotechnology Information.

- Tokyo Chemical Industry Co., Ltd. "4-(3-Fluorobenzyloxy)benzaldehyde." Accessed January 26, 2024.

- ChemicalBook. "4-(3-fluoro-benzyloxy)-benzaldehyde." Accessed January 26, 2024.

- Brigham Young University ScholarsArchive. "Synthesis of Resveratrol and Its Analogs..." Accessed January 26, 2024.

- Neliti. "STILBENES: CHEMISTRY AND PHARMACOLOGICAL PROPERTIES." Accessed January 26, 2024.

- PubMed. "Stilbene derivatives as new perspective in antifungal medicinal chemistry." Accessed January 26, 2024.

- Royal Society of Chemistry.

- National Center for Biotechnology Information. "4-Fluoro-3-phenoxybenzaldehyde." Accessed January 26, 2024.

- MDPI. "A review of synthetic stilbene derivatives and their biological activity." Accessed January 26, 2024.

- Royal Society of Chemistry.

- Cheméo. "Chemical Properties of Benzaldehyde, 3-fluoro- (CAS 456-48-4)." Accessed January 26, 2024.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Stilbene derivatives as new perspective in antifungal medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. vapourtec.com [vapourtec.com]

- 7. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. websites.nku.edu [websites.nku.edu]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. chemimpex.com [chemimpex.com]

Application Note: Synthesis of Novel Chalcones via Aldol Condensation of 4-(3-Fluorophenoxy)benzaldehyde with Ketones for Drug Discovery

For: Researchers, scientists, and drug development professionals.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] A particularly important variant is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone to produce α,β-unsaturated ketones, commonly known as chalcones.[3][4][5] Chalcones are a class of naturally occurring compounds that form the central core of many biologically important molecules.[6][7] Their reactive α,β-unsaturated keto-ethylenic moiety is responsible for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[8][9]

The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[10][11] Fluorinated chalcones, therefore, represent a promising class of compounds for the development of novel therapeutics.[10][12] This application note provides a detailed protocol for the aldol condensation of 4-(3-fluorophenoxy)benzaldehyde with various ketones to synthesize novel fluorinated chalcone derivatives. We will delve into the reaction mechanism, provide step-by-step experimental procedures, and discuss characterization techniques.

Reaction Mechanism and Workflow

The base-catalyzed aldol condensation proceeds through a multi-step mechanism.[1][13] First, a strong base, such as sodium hydroxide, deprotonates the α-carbon of the ketone to form a resonance-stabilized enolate ion.[14] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting alkoxide intermediate is subsequently protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol addition product).[14] Under the reaction conditions, this aldol adduct readily undergoes dehydration (condensation) to form the more stable, conjugated α,β-unsaturated ketone, or chalcone.[2][3]

Base-Catalyzed Aldol Condensation Workflow

Caption: Workflow of the base-catalyzed aldol condensation.

Materials and Methods

Reagents

-

This compound

-

Acetophenone (or other suitable ketone)

-

Sodium hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Glacial acetic acid (for neutralization, if necessary)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate, hexanes)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

Experimental Protocols

General Protocol for the Synthesis of 4-(3-Fluorophenoxy)chalcones

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a ketone.[15]

-

Reagent Preparation: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the desired ketone in 20-30 mL of ethanol.

-

Reaction Setup: While stirring the solution at room temperature, slowly add a solution of 20 mmol of sodium hydroxide in 5-10 mL of water. The addition should be done dropwise to control the initial exothermic reaction.

-

Reaction Monitoring: The reaction mixture will typically turn yellow or orange, and a precipitate may form. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Reaction Completion and Workup: After stirring for 2-4 hours at room temperature, or until TLC indicates the consumption of the starting materials, pour the reaction mixture into a beaker containing crushed ice and water.

-

Product Isolation: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.[16] Wash the solid with cold water until the filtrate is neutral.

-

Neutralization (if necessary): If the filtrate remains basic, neutralize the suspension with dilute acetic acid before filtration.

-

Drying: Allow the crude product to air-dry or dry it in a desiccator.

-

Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[16][17] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[18]

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Table 1: Exemplary Reaction Parameters and Expected Outcomes

| Ketone Reactant | Molar Ratio (Aldehyde:Ketone:Base) | Reaction Time (hours) | Expected Product | Appearance of Product |

| Acetophenone | 1 : 1 : 2 | 2-4 | 1-(4-(3-Fluorophenoxy)phenyl)-3-phenylprop-2-en-1-one | Pale yellow solid |

| 4'-Methylacetophenone | 1 : 1 : 2 | 2-4 | 1-(4-(3-Fluorophenoxy)phenyl)-3-(p-tolyl)prop-2-en-1-one | Yellow solid |

| 4'-Methoxyacetophenone | 1 : 1 : 2 | 3-5 | 1-(4-(3-Fluorophenoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Bright yellow solid |

| Cyclohexanone | 1 : 1 : 2 | 4-6 | 2-(4-(3-Fluorophenoxy)benzylidene)cyclohexan-1-one | Off-white solid |

Characterization

The synthesized chalcones should be thoroughly characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic α,β-unsaturated ketone protons typically appear as doublets in the ¹H NMR spectrum with a coupling constant of ~15-16 Hz, indicative of a trans-configuration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized chalcones.[19][20]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the enone system, typically around 1650-1680 cm⁻¹, and the C=C double bond in the range of 1580-1620 cm⁻¹.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture. Ensure the base is of good quality and sufficient quantity. |

| Product loss during workup. | Minimize the amount of solvent used for recrystallization. Ensure complete precipitation before filtration. | |

| Side Product Formation | Self-condensation of the ketone. | Use a crossed-aldol approach where the aldehyde lacks α-hydrogens, which is the case for this compound.[21] |

| Cannizzaro reaction of the aldehyde. | Ensure the reaction temperature is not too high. | |

| Difficulty in Crystallization | Product is an oil or is too soluble in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). Scratch the inside of the flask to induce crystallization. |

Conclusion

This application note provides a robust and detailed protocol for the synthesis of novel fluorinated chalcones via the aldol condensation of this compound with various ketones. The resulting compounds are of significant interest for drug discovery and development due to the favorable pharmacological properties associated with both the chalcone scaffold and fluorine substitution. The provided methodologies and characterization techniques will enable researchers to synthesize and validate these promising molecules for further biological evaluation.

References

- Zhang, X., Xiong, Y., Zhang, S., Ling, X., Wang, J., & Chen, C. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. College of Chemistry and Chemical Engineering, Chongqing University.

-

Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

-

Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

-

Khan Academy. (n.d.). Aldol condensation. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

-

Wang, Y., & Liu, Y. (2022). Research progress of catalysts for aldol condensation of biomass based compounds. Frontiers in Chemistry. Available at: [Link]

-

Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available at: [Link]

-

Rai, P., Singh, P., & Kumar, V. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. Available at: [Link]

-

Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Available at: [Link]

-

Zhang, Y., et al. (n.d.). Aldol Condensation of Diacetybenzene with Benzaldehyde Contain-ing a Hydroxyl Group Catalyzed by p-Toluenesulfonic Acid. SIOC Journals. Available at: [Link]

-

Web Pages. (n.d.). 9. Aldol Reaction. Available at: [Link]

-

de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Available at: [Link]

-

All 'Bout Chemistry. (2023, January 27). Aldol Condensation: Reaction with Mechanism-Aldehydes & Ketones. YouTube. Available at: [Link]

-

Malaria World. (n.d.). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer age. Available at: [Link]

-

Wikipedia. (n.d.). Aldol reaction. Available at: [Link]

-

Verma, S., et al. (2024). Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. RSC Advances. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Available at: [Link]

-

Jarag, K. J., et al. (2011). Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. Ultrasonics Sonochemistry. Available at: [Link]

-

Stompor, M., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. Molecules. Available at: [Link]

-

Khan, I., et al. (2019). Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. ACS Omega. Available at: [Link]

-

Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

-

DigitalCommons@URI. (n.d.). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. Available at: [Link]

-

Reed College. (n.d.). Experiment 19 — Aldol Condensation. Available at: [Link]

-

Stompor, M., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. Available at: [Link]

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Available at: [Link]

-

International Journal of ChemTech Research. (2018). Synthesis and Characterization of Chalcone and their Fe(III) metal complexes. Available at: [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

-

Reddit. (2022, February 3). Chalcone recrystallization help. Available at: [Link]

-

Chemistry 211 Experiment 5. (2012, November 14). Available at: [Link]

-

Pateliya, T. P., & Jani, G. R. (2024). Design, Synthesis, And Spectral Characterization Of Chalcone-Based Pyrimidines. International Journal of Environmental Sciences. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]

-

Claisen-Schmidt Condensation. (n.d.). Available at: [Link]

-

ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Available at: [Link]

-

orientjchem.org. (2024, August 30). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Available at: [Link]

Sources

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 6. oaji.net [oaji.net]

- 7. theaspd.com [theaspd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications [mdpi.com]

- 12. media.malariaworld.org [media.malariaworld.org]

- 13. Khan Academy [khanacademy.org]

- 14. d.web.umkc.edu [d.web.umkc.edu]

- 15. chemrevlett.com [chemrevlett.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rsc.org [rsc.org]

- 18. reddit.com [reddit.com]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]